1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid
Description
1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid is an organic compound characterized by the presence of two cyclopropyl rings and a carboxylic acid group
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-8(5-2-3-5)4-6(8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
UEHLZRCCIWVHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropyl ketone with diazomethane under acidic conditions to form the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process .
Industrial Production Methods
In industrial settings, the production of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and thermal properties
Mechanism of Action
The mechanism of action of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexene: A structurally similar compound with a cyclohexene ring instead of cyclopropyl rings.
1-Methylcyclobutene: Another related compound with a cyclobutene ring.
N-[1’-Methyl-1,1’-bi(cyclopropyl)-1-yl]-2-(1H-tetrazol-1-yl)acetamide: A derivative with additional functional groups .
Uniqueness
1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid is unique due to its dual cyclopropyl rings, which impart distinct chemical and physical properties.
Biological Activity
1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid is a compound that belongs to the class of cyclopropane carboxylic acids, which are known for their unique structural properties and biological activities. This article reviews the biological activities associated with this compound, highlighting its anti-inflammatory, antimicrobial, and potential anticancer properties based on available research findings.
Chemical Structure and Properties
The chemical structure of 1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid features a cyclopropane ring that contributes to its unique steric and electronic properties. Cyclopropane derivatives often exhibit significant biological activity due to their ability to interact with various biological targets.
Anti-Inflammatory Activity
Recent studies have shown that cyclopropane fatty acids (CFAs), including 1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid, exhibit anti-inflammatory effects. The anti-inflammatory potential was evaluated by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results indicated that compounds with similar structures demonstrated dose-dependent inhibition of NO production, suggesting a significant anti-inflammatory effect. For instance, in a study involving various analogs of cyclopropane carboxylic acids, some exhibited weak inhibitory activity against NO production but showed promising trends in dose-response relationships .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid | TBD | Anti-inflammatory |
| (−)-Majusculoic acid | 25 | Weak inhibitor |
| Methyl majusculoate | 30 | Weak inhibitor |
Antimicrobial Activity
Cyclopropane derivatives have been noted for their antimicrobial properties. In particular, the presence of the cyclopropane moiety enhances the interaction with bacterial membranes, leading to increased permeability and subsequent cell death. Although specific data on 1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid is limited, related compounds have demonstrated significant antimicrobial efficacy against various pathogens .
Anticancer Properties
The anticancer potential of cyclopropane carboxylic acids has also been investigated. Some studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage response pathways. For instance, derivatives of cyclopropane have shown enhanced cytotoxicity against non-small-cell lung cancer (NSCLC) cells in vitro and in vivo models . The ability to generate reactive oxygen species (ROS) appears crucial for their mechanism of action.
Case Studies
Several case studies illustrate the biological activity of compounds related to 1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid:
- Study on Anti-inflammatory Effects : A study evaluated the effect of various cyclopropane derivatives on NO production in macrophages. Results indicated that while some compounds exhibited weak inhibition, they were effective at higher concentrations .
- Antimicrobial Efficacy : Research involving phenylcyclopropane carboxamide compounds demonstrated a range of pharmacological activities including significant antimicrobial effects against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the stereochemistry of 1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid?
- Methodological Answer :
- 1H and 13C NMR : Analyze coupling constants (e.g., cyclopropane ring protons typically exhibit J values of 4–10 Hz) and Nuclear Overhauser Effect (NOE) to infer spatial arrangements.
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for crystallizable derivatives.
- Circular Dichroism (CD) : Optional for chiral analysis in solution.
- Reference: Structural data and InChI identifiers from PubChem support these methods .
Q. What are effective purification techniques for this compound?
- Methodological Answer :
- Recrystallization : Use acidic aqueous conditions (pH ~1 with HCl) to precipitate impurities while retaining solubility of the carboxylic acid .
- Column Chromatography : Employ silica gel with a gradient elution (e.g., hexane/ethyl acetate + 1% acetic acid) to separate diastereomers or byproducts.
- HPLC : For high-purity requirements, use reverse-phase C18 columns with methanol/water mobile phases.
Q. How does the cyclopropyl ring strain influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Ring Strain Effects : The 60° bond angles in cyclopropane increase orbital s-character, enhancing electrophilicity. Monitor reaction rates under varying temperatures (e.g., 25°C vs. 60°C) to quantify activation barriers.
- Steric Hindrance : Use bulky nucleophiles (e.g., tert-butoxide) to test accessibility of the carboxylic acid group.
- Reference: Cyclopropyl groups in amino acids are known to impose conformational constraints, affecting reactivity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on the carboxylic acid moiety’s hydrogen-bonding potential.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding affinity.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) of substituents on the cyclopropane ring with bioactivity data.
Q. What strategies resolve contradictions in reported biological activities across in vitro models?
- Methodological Answer :
- Cell Line Validation : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) to assess model-specific effects.
- Metabolic Stability Assays : Use liver microsomes to quantify degradation rates, which may explain variability in IC50 values.
- Epimerization Checks : Monitor stereochemical integrity under assay conditions (pH, temperature) via chiral HPLC .
Q. How can synthetic routes be optimized for enantioselective production of this compound?
- Methodological Answer :
- Chiral Catalysts : Screen Ru- or Rh-based catalysts for asymmetric hydrogenation of precursor alkenes.
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic esters selectively.
- Continuous Flow Systems : Improve yield and enantiomeric excess (ee) by controlling residence time and temperature gradients .
Q. What are the challenges in incorporating this compound into peptide backbones for conformational studies?
- Methodological Answer :
- Solid-Phase Synthesis : Use Fmoc-protected derivatives and coupling agents (e.g., HATU) to minimize racemization.
- Circular Dichroism (CD) : Confirm α-helix or β-sheet stabilization induced by cyclopropane’s rigidity.
- Proteolytic Stability : Compare degradation rates of cyclopropane-containing peptides vs. natural analogs in serum .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Assessment : Repeat DSC (Differential Scanning Calorimetry) with rigorously dried samples to exclude solvent effects.
- Isotope-Labeled Standards : Use 13C-labeled analogs to confirm NMR peak assignments.
- Reference: PubChem’s deposited data provides benchmark spectral profiles for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
